molecular formula C7H6Br2N2O2 B2676724 Methyl 3-amino-4,6-dibromopyridine-2-carboxylate CAS No. 2402828-54-8

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate

Cat. No.: B2676724
CAS No.: 2402828-54-8
M. Wt: 309.945
InChI Key: CIJAQTNXIMZFME-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate is a chemical compound with the molecular formula C7H6Br2N2O2 and a molecular weight of 309.94 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4,6-dibromopyridine-2-carboxylate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 3-amino-2-carboxypyridine using bromine in the presence of a suitable solvent, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,6-dibromopyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and amino group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-amino-4,6-dibromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJAQTNXIMZFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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